Lipophilicity Advantage: XLogP of N-Allyl Derivative Compared with N–H Methyl Ester (CAS 98081-83-5)
The N-allyl substitution on Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate confers a measurably higher computed lipophilicity relative to the N–H methyl ester analog (CAS 98081-83-5). The target compound has a calculated XLogP of 2.9 , whereas the N–H analog has a reported LogP of 2.33 . This ΔXLogP of +0.57 translates to an approximately 3.7-fold increase in predicted octanol–water partition coefficient, consistent with enhanced passive membrane permeability that may improve intracellular target engagement in cell-based assays.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP = 2.9 |
| Comparator Or Baseline | Methyl 6-methoxy-1H-indole-2-carboxylate (CAS 98081-83-5): LogP = 2.33 |
| Quantified Difference | ΔLogP = +0.57 (≈3.7-fold higher partition coefficient) |
| Conditions | Computed values from chemical property databases; XLogP calculated per Wang et al. method; LogP from Chemsrc experimental/predicted data |
Why This Matters
Higher lipophilicity predicts improved passive diffusion across biological membranes, which is critical when selecting a scaffold for cell-permeable probe or prodrug design; the N–H analog may underperform in cellular assays requiring membrane transit.
